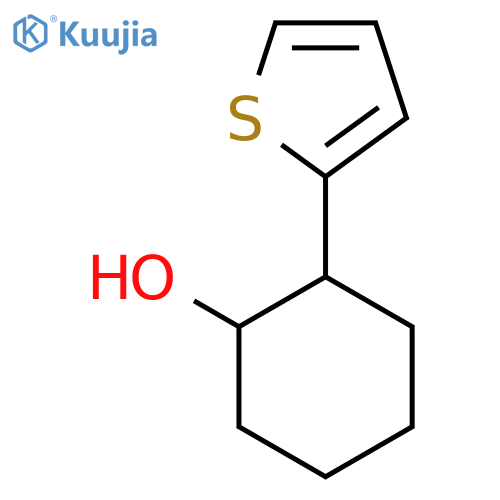Cas no 886675-07-6 (2-(2-Thienyl)cyclohexanol)

2-(2-Thienyl)cyclohexanol structure
商品名:2-(2-Thienyl)cyclohexanol
CAS番号:886675-07-6
MF:C10H14OS
メガワット:182.282561779022
MDL:MFCD07065533
CID:4718530
PubChem ID:2760612
2-(2-Thienyl)cyclohexanol 化学的及び物理的性質
名前と識別子
-
- 2-(2-thienyl)cyclohexanol
- Cyclohexanol, 2-(2-thienyl)-
- 2-thiophen-2-ylcyclohexan-1-ol
- 2-(thiophen-2-yl)cyclohexanol
- 2-(2-thienyl)cyclohexan-1-ol
- 2-(2-thienyl)-1-cyclohexanol
- QDCBNZGPGVRJIS-UHFFFAOYSA-N
- 2-(thiophen-2-yl)cyclohexan-1-ol
- STK664903
- ST081171
- R9530
- A4070/0173412
- 2-(2-Thienyl)cyclohexanol
-
- MDL: MFCD07065533
- インチ: 1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2
- InChIKey: QDCBNZGPGVRJIS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1CCCCC1O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- トポロジー分子極性表面積: 48.5
2-(2-Thienyl)cyclohexanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB414661-500 mg |
2-(2-Thienyl)cyclohexanol |
886675-07-6 | 500MG |
€254.60 | 2023-02-19 | ||
| TRC | T130215-250mg |
2-(2-Thienyl)cyclohexanol |
886675-07-6 | 250mg |
$ 275.00 | 2022-06-02 | ||
| abcr | AB414661-1 g |
2-(2-Thienyl)cyclohexanol |
886675-07-6 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB414661-5g |
2-(2-Thienyl)cyclohexanol; . |
886675-07-6 | 5g |
€877.00 | 2025-02-17 | ||
| Enamine | EN300-1255681-0.25g |
2-(thiophen-2-yl)cyclohexan-1-ol |
886675-07-6 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1255681-0.1g |
2-(thiophen-2-yl)cyclohexan-1-ol |
886675-07-6 | 0.1g |
$640.0 | 2023-06-08 | ||
| abcr | AB414661-500mg |
2-(2-Thienyl)cyclohexanol; . |
886675-07-6 | 500mg |
€269.00 | 2025-02-17 | ||
| Enamine | EN300-1255681-500mg |
2-(thiophen-2-yl)cyclohexan-1-ol |
886675-07-6 | 500mg |
$535.0 | 2023-10-02 | ||
| Enamine | EN300-1255681-50mg |
2-(thiophen-2-yl)cyclohexan-1-ol |
886675-07-6 | 50mg |
$468.0 | 2023-10-02 | ||
| abcr | AB414661-10g |
2-(2-Thienyl)cyclohexanol; . |
886675-07-6 | 10g |
€1357.00 | 2025-02-17 |
2-(2-Thienyl)cyclohexanol 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
886675-07-6 (2-(2-Thienyl)cyclohexanol) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:886675-07-6)2-(2-Thienyl)cyclohexanol

清らかである:99%
はかる:1g
価格 ($):240.0